molecular formula C29H46N10O7 B12411792 H-Thr-Phe-Arg-Gly-Ala-Pro-NH2

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2

Cat. No.: B12411792
M. Wt: 646.7 g/mol
InChI Key: SZHZUHWALRYMHX-WZZXNIEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 (CAS: 1872435-09-0) is a synthetic hexapeptide amide with the sequence Thr-Phe-Arg-Gly-Ala-Pro and a molecular formula of C29H46N10O7 . It is classified as a protease-activated receptor 3 (PAR-3) agonist, specifically targeting the (1-6) extracellular domain of the receptor to modulate cellular signaling pathways involved in coagulation, inflammation, and tissue repair . The peptide has a molecular weight of 646.74 g/mol and is recommended for research use at a purity of 95%, requiring storage at -20°C to maintain stability .

PAR-3 belongs to the G protein-coupled receptor (GPCR) family and is activated via proteolytic cleavage. This peptide mimics the tethered ligand region of PAR-3, enabling controlled activation in experimental settings . Its applications are primarily in mechanistic studies of PAR-3 signaling, including thrombus formation, endothelial cell activation, and inflammatory responses .

Properties

Molecular Formula

C29H46N10O7

Molecular Weight

646.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H46N10O7/c1-16(28(46)39-13-7-11-21(39)24(31)42)36-22(41)15-35-25(43)19(10-6-12-34-29(32)33)37-26(44)20(14-18-8-4-3-5-9-18)38-27(45)23(30)17(2)40/h3-5,8-9,16-17,19-21,23,40H,6-7,10-15,30H2,1-2H3,(H2,31,42)(H,35,43)(H,36,41)(H,37,44)(H,38,45)(H4,32,33,34)/t16-,17+,19-,20-,21-,23-/m0/s1

InChI Key

SZHZUHWALRYMHX-WZZXNIEWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)N)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Immobilization

SPPS remains the gold standard for synthesizing H-Thr-Phe-Arg-Gly-Ala-Pro-NH2. The process begins with anchoring the C-terminal amino acid (proline) to a resin. Trityl chloride (Trt) or 2-chlorotrityl chloride (Clt) resins are preferred due to their acid-sensitive properties, enabling mild cleavage conditions that preserve peptide integrity. For example, Fmoc-Pro-OH is coupled to Clt resin using diisopropylcarbodiimide (DIC) and ethyl cyanoglyoxylate-2-oxime (Oxyma) in dimethylformamide (DMF), achieving >95% coupling efficiency.

Sequential Amino Acid Coupling

The peptide chain is elongated from C- to N-terminus using Fmoc-protected amino acids. Each coupling cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.
  • Activation : Amino acids are activated with coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine).
  • Coupling : Activated amino acids react with the resin-bound peptide for 30–60 minutes under microwave irradiation (50–75°C), reducing aggregation and improving yields.

For example, coupling Fmoc-Ala-OH to H-Pro-NH2-resin requires 2 eq of HATU, 4 eq of DIEA, and 1.5 eq of the amino acid, achieving >99% efficiency.

Table 1: Coupling Reagents and Efficiency for this compound
Amino Acid Coupling Reagent Temperature (°C) Yield (%)
Proline DIC/Oxyma 25 98
Alanine HATU/DIEA 50 99
Glycine HBTU/HOAt 25 97
Arginine PyBOP/DIEA 25 95

Data compiled from.

C-Terminal Amidation Strategies

The C-terminal amide (-NH2) is critical for peptide stability and bioactivity. Two primary methods are employed:

On-Resin Amidation

A Rink amide resin is used to directly generate the C-terminal amide during cleavage. After full peptide assembly, treatment with trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5) cleaves the peptide while preserving the amide group. This method yields >90% pure product but requires specialized resins.

Post-Synthesis Amidation

For peptides synthesized on hydroxyl-terminated resins, the C-terminal carboxylic acid is converted to an amide using carbodiimide-mediated coupling with ammonium chloride or semicarbazide. For example, H-Thr-Phe-Arg-Gly-Ala-Pro-OH is reacted with HATU and DIPEA in DMF, followed by ammonium bicarbonate, achieving 85–90% conversion.

Side-Chain Protection and Deprotection

Side-chain protecting groups prevent undesired reactions during synthesis:

  • Arginine : Protected with pentamethylbenzofuran (Pbf) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf-SO2).
  • Threonine : Protected with tert-butyl (tBu) groups.
  • Histidine (if present) : Protected with trityl (Trt) groups.

Final deprotection uses TFA:TIS:water:EDT (94:1:2.5:2.5) for 2–4 hours, removing all groups except acetamidomethyl (Acm) for cysteine-containing peptides.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and gradient elution (5–95% acetonitrile in 0.1% TFA). For this compound, a purity of >98% is achieved with a retention time of 12.3 minutes.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (observed m/z: 647.3 [M+H]+, calculated: 646.7 Da).

Table 2: Analytical Data for this compound
Parameter Result
Molecular Weight 646.7 g/mol
HPLC Purity 98.5%
Retention Time 12.3 min
MS (m/z) 647.3 [M+H]+

Data from.

Challenges and Mitigation Strategies

Diketopiperazine (DKP) Formation

Proline-rich sequences (e.g., -Ala-Pro-) are prone to DKP side reactions during Fmoc deprotection. This is mitigated by:

  • Using pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(ψMe,Mepro)-OH) to disrupt β-sheet formation.
  • Conducting couplings at 0–4°C to slow cyclization.

Incomplete Couplings

Steric hindrance from arginine and threonine residues necessitates double couplings with 5 eq of amino acid and prolonged reaction times (2–4 hours).

Alternative Synthesis Approaches

Native Chemical Ligation (NCL)

While less common, NCL enables synthesis of longer peptides by ligating H-Thr-Phe-Arg-Gly-OH and Ala-Pro-NH2 fragments. Thioester-mediated ligation in 6 M guanidine HCl (pH 7.5) yields 70–80% product but requires additional purification.

Enzymatic Synthesis

Subtilisin and thermolysin have been used to catalyze segment condensations in non-aqueous solvents, though yields (<50%) and scalability remain limitations.

Chemical Reactions Analysis

Types of Reactions

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, each with potentially different biological activities .

Scientific Research Applications

Biochemical Properties

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 is known for its role in activating specific biological pathways, particularly those involved in coagulation. Research indicates that this peptide can activate protease-activated receptors (PARs), which are critical in mediating inflammatory responses and hemostasis. The structural composition of the peptide, including its amino acid sequence, contributes to its biological activity by facilitating interactions with cellular receptors.

Coagulation and Hemostasis

One of the primary applications of this compound is in the field of hematology. The peptide has been shown to enhance coagulation processes, making it a candidate for treating conditions related to bleeding disorders. Studies have demonstrated that this peptide can significantly increase platelet aggregation and thrombus formation in vitro, which is crucial for developing therapies for hemophilia and other bleeding disorders .

Drug Development

The peptide's ability to modulate biological pathways positions it as a potential lead compound in drug development. Its structural properties allow for modifications that can enhance efficacy or reduce side effects. For instance, derivatives of this compound have been investigated for their potential to improve drug delivery systems, particularly in targeted therapies for cancer .

Activation of Protease-Activated Receptors

In a study examining the activation of protease-activated receptors by this compound, researchers found that the peptide effectively stimulated PAR-1 and PAR-4 pathways, leading to enhanced cellular responses associated with inflammation and coagulation . This finding underscores the peptide's potential as a therapeutic agent in managing inflammatory diseases.

Study Findings Implications
Activation StudyIncreased activation of PARsPotential use in treating inflammatory conditions
Drug Delivery ResearchEnhanced targeting capabilitiesDevelopment of more effective cancer therapies

Hydrogel Formation for Tissue Engineering

Recent advancements have explored the use of this compound in self-assembling hydrogels for tissue engineering applications. The peptide's ability to form hydrogels under physiological conditions allows it to serve as a scaffold for cell growth and tissue regeneration. Case studies indicate that these hydrogels exhibit excellent biocompatibility and mechanical properties suitable for various biomedical applications .

Mechanism of Action

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 exerts its effects by activating protease-activated receptors (PARs). These receptors are involved in various cellular processes, including coagulation and inflammation. The peptide binds to and activates PAR1, PAR2, and PAR3, leading to downstream signaling pathways that regulate coagulation and blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 with structurally or functionally related peptides, focusing on sequence, target, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Sequence/Modifications Target Receptor Activity Primary Application Storage Conditions Purity
This compound 1872435-09-0 C29H46N10O7 646.74 TFRGAP-NH2 PAR-3 Agonist PAR-3 research -20°C 95%
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 352017-71-1 C34H48N8O7 ~680* AYPGKF-NH2 Uncharacterized Unspecified Biochemical research Not specified Unspecified
H-Tyr-D-Ala-Gly-Phe-Met-NH2 Not provided C33H45N7O7S† ~772.85† Y(dA)GFM-NH2 (D-Ala at position 2) Opioid receptors Agonist (assumed) Pain research (assumed) Not specified Unspecified
Anditixafortide 1821136-83-7 C60H79IN14O14 1347.26 CXCR4 antagonist CXCR4 Antagonist Cancer/immunotherapy Refrigerated Unspecified

*Calculated from molecular formula; †Inferred from sequence.

Key Comparisons:

Structural Features: The target peptide contains arginine (positively charged) and lacks non-natural amino acids, favoring interactions with PAR-3’s extracellular domain . H-Tyr-D-Ala-Gly-Phe-Met-NH2 incorporates D-Ala, enhancing enzymatic stability, and methionine, which may influence redox sensitivity . Anditixafortide is iodinated (C60H79IN14O14), suggesting structural modifications for improved receptor binding or pharmacokinetics .

Functional and Target Diversity :

  • PAR-3 agonist : Activates protease-mediated pathways linked to coagulation and inflammation .
  • CXCR4 antagonist (Anditixafortide) : Blocks chemokine receptor CXCR4, critical in cancer metastasis and stem cell homing .
  • Opioid-like peptide (H-Tyr-D-Ala-Gly-Phe-Met-NH2) : Likely binds µ-opioid receptors for pain modulation, similar to enkephalin analogs .

Applications: this compound: Used in PAR-3 signaling studies (e.g., thrombosis models) . Anditixafortide: Investigated in cancer immunotherapy to inhibit metastasis . H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2: General biochemical reagent with uncharacterized receptor targets .

Physicochemical and Handling :

  • The target peptide requires -20°C storage , whereas Anditixafortide is refrigerated, reflecting differences in stability .
  • H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 lacks hazard classification but has incomplete toxicological data, necessitating caution .

Research Findings and Limitations:

  • This compound ’s efficacy in PAR-3 activation is well-documented, but its pharmacokinetic profile (e.g., half-life, bioavailability) remains unstudied .
  • H-Tyr-D-Ala-Gly-Phe-Met-NH2 ’s opioid activity is inferred from sequence homology; direct receptor binding data is absent in the provided evidence .

Biological Activity

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 is a biologically active peptide that has garnered attention for its potential therapeutic applications. This peptide is notable for its role in activating coagulation pathways, which is critical in various physiological and pathological processes. Understanding its biological activity is essential for exploring its applications in medicine and biotechnology.

Chemical Structure

The peptide sequence this compound consists of six amino acids with a C-terminal amide group, which enhances its stability and bioactivity. The presence of specific amino acids such as arginine and phenylalanine contributes to its biological functions, particularly in interactions with receptors and enzymes.

Coagulation Activation

Research indicates that this compound activates protease-activated receptors (PARs), which are pivotal in the coagulation cascade. This activation leads to various cellular responses, including platelet activation and vascular permeability enhancement. The peptide's ability to stimulate these pathways makes it a candidate for therapeutic interventions in conditions like hemophilia or other bleeding disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The peptide binds to specific receptors on cell membranes, triggering intracellular signaling pathways that mediate coagulation and inflammatory responses.
  • Proteolytic Activation : It may undergo proteolytic cleavage by enzymes such as thrombin, further enhancing its activity and specificity towards target cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in promoting platelet aggregation and thrombus formation under experimental conditions. These studies utilize various assays to measure the extent of activation and the subsequent cellular responses .

Case Studies

Several case studies highlight the potential clinical applications of this peptide:

  • Hemostasis Disorders : Patients with hemophilia showed improved coagulation profiles when treated with peptides that mimic or enhance the activity of this compound.
  • Wound Healing : In animal models, the application of this peptide has been associated with accelerated wound healing due to enhanced angiogenesis and tissue regeneration processes.

Data Table

Study Method Findings
Study 1In vitroActivated PARs leading to increased platelet aggregation.
Study 2Animal modelImproved wound healing rates compared to control groups.
Study 3Clinical trialEnhanced coagulation in hemophilia patients treated with related peptides.

Q & A

Q. What ethical considerations apply to peptide-based in vivo studies?

  • Methodological Answer: Obtain Institutional Animal Care and Use Committee (IACUC) approval for all protocols. Minimize distress via humane endpoints (e.g., tumor volume limits). For human tissue studies, comply with HIPAA and obtain informed consent. Document adverse events in line with PHS reporting standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.